

Application Note: Recrystallization Protocols for Z-Ala-Pro-Phe Dicyclohexylammonium Salt

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Compound of Interest

Compound Name: *N-Cbz-ala-pro-phe*
dicyclohexylammonium

Cat. No.: *B13752333*

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Introduction & Scope

The isolation of Z-Ala-Pro-Phe-OH (Carbobenzoxy-L-alanyl-L-prolyl-L-phenylalanine) as its Dicyclohexylamine (DCHA) salt is a critical unit operation in the synthesis of pharmaceutical peptide intermediates, particularly those related to ACE inhibitors and protease substrates.^[1]

While the free acid form of Z-Ala-Pro-Phe often presents as an amorphous foam or viscous oil due to the flexibility of the proline residue and the lipophilicity of the Z-group, the DCHA salt allows for the formation of a stable, crystalline lattice. This transition is essential for:

- **Purification:** Efficient rejection of diastereomeric impurities (e.g., D-L-L or L-D-L isomers) which do not co-crystallize well with the L-L-L DCHA lattice.
- **Handling:** Converting a hygroscopic oil into a free-flowing solid suitable for GMP weighing and storage.
- **Stability:** Protecting the C-terminal carboxylic acid from spontaneous decarboxylation or degradation.^[1]

This guide details two validated protocols for the recrystallization of Z-Ala-Pro-Phe.DCHA, designed to maximize yield (>85%) and optical purity (>99% de).

Physicochemical Basis of Separation

The success of this recrystallization relies on the differential solubility of the diastereomeric salts. The bulky dicyclohexylammonium cation forms a "molecular fence" around the peptide anion. The pure L-L-L isomer packs efficiently into this fence (high lattice energy), whereas impurities with kinked backbones (due to D-amino acids) disrupt the packing, remaining in the mother liquor.

Table 1: Solubility Profile of Z-Ala-Pro-Phe.DCHA[1]

Solvent System	Temperature	Solubility Status	Application
Ethanol (Abs.)	20°C	Soluble	Dissolution solvent
Ethyl Acetate	20°C	Moderately Soluble	Primary solvent for anti-solvent method
Water	20°C	Insoluble	Anti-solvent (in EtOH systems)
n-Heptane	80°C	Insoluble	Anti-solvent (in EtOAc systems)
Dichloromethane	20°C	Highly Soluble	Not recommended (poor crystallization)

Experimental Protocols

Protocol A: The "Classical" Thermal Gradient (Ethanol/Water)

Best for: Removing polar impurities and maximizing optical purity.

Reagents:

- Crude Z-Ala-Pro-Phe.DCHA[1]

- Ethanol (Absolute)[1]
- Deionized Water (Type II)[1]

Step-by-Step Methodology:

- Dissolution: Suspend the crude salt in Ethanol (approx. 5 mL per gram of salt).
- Heating: Heat the mixture to 60–65°C under mild agitation. The solution should become clear.
 - Note: If particulates remain, perform a hot filtration through a sintered glass funnel.
- Water Addition: While maintaining the temperature at 60°C, dropwise add warm Water (50°C) until the solution turns faintly turbid (cloud point).
 - Typical Ratio: Final solvent composition is usually near 1:1 to 1:2 (EtOH:Water).[1]
- Re-solubilization: Add just enough Ethanol (dropwise) to clear the turbidity.[1]
- Controlled Cooling: Turn off the heat source and allow the flask to cool to Room Temperature (RT) slowly over 2–3 hours.
 - Critical: Rapid cooling here will trap impurities.[1]
- Crystallization: Once at RT, transfer to a 4°C environment (fridge or cold room) for 12 hours.
- Isolation: Filter the white needles/prisms using a Büchner funnel. Wash the cake with cold 1:1 EtOH/Water.
- Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: The Anti-Solvent Precipitation (EtOAc/Heptane)

Best for: High recovery yields and removing non-polar, oily by-products.[1]

Reagents:

- Crude Z-Ala-Pro-Phe.DCHA[1]
- Ethyl Acetate (EtOAc) - HPLC Grade[1]
- n-Heptane (or Hexanes)[1]

Step-by-Step Methodology:

- Dissolution: Dissolve the crude salt in the minimum amount of boiling Ethyl Acetate (approx. 70°C).
 - Target: A near-saturated solution.[1]
- Seeding (Optional but Recommended): If available, add a few crystals of pure Z-Ala-Pro-Phe.DCHA to the hot solution.
- Anti-Solvent Addition: Slowly add n-Heptane to the hot solution until a persistent cloudiness is observed.[1]
- Reflux: Briefly reheat to reflux to redissolve any premature precipitate.[1]
- Nucleation: Remove from heat. Stir gently. As the temperature drops to ~45°C, massive nucleation should occur.
- Maturation: Add an additional volume of Heptane (equal to the initial EtOAc volume) slowly over 30 minutes while the mixture cools to RT.
- Filtration: Collect the solids by filtration.[2]
 - Wash: Wash with 1:3 EtOAc/Heptane.[1]

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in peptide salt crystallization is "oiling out," where the product separates as a second liquid phase rather than a solid crystal. This occurs when the temperature is above the metastable limit of the liquid-liquid phase separation boundary.

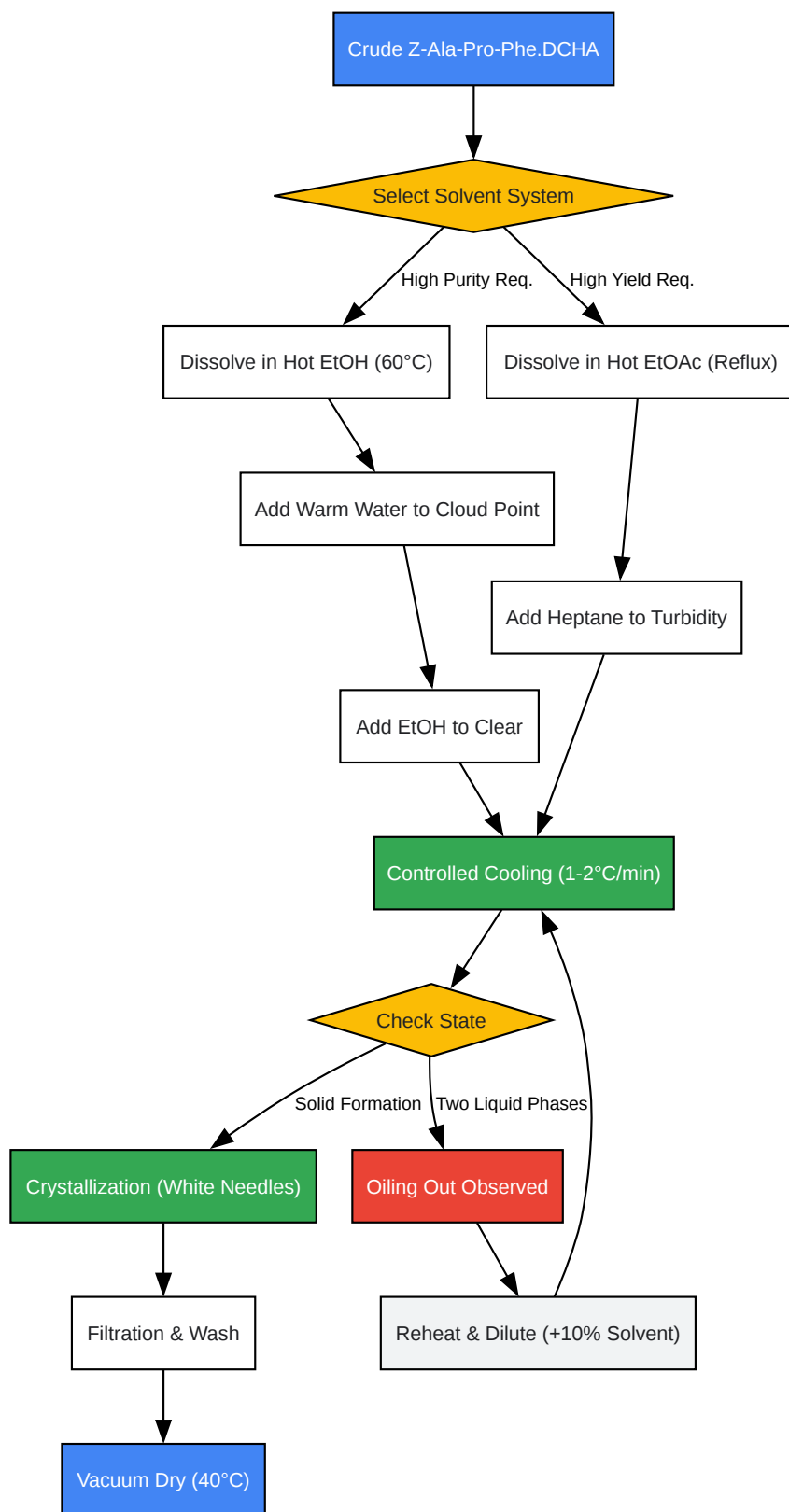
Corrective Actions:

- Re-heat: Dissolve the oil by heating the mixture back to clarity.
- Increase Solvent Volume: Add 10-15% more of the good solvent (Ethanol or EtOAc).^[1] High concentration favors oiling.^[1]
- Seed at High Temp: Add seed crystals at a higher temperature (e.g., 50°C) to provide a template for the lattice before the oil phase can form.
- Agitation: Increase stirring speed to prevent oil droplets from coalescing.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the recrystallization process.



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Figure 1: Decision tree and process flow for the recrystallization of Z-Ala-Pro-Phe.DCHA.[1]

Analytical Validation

To ensure the protocol was successful, the isolated material must meet the following criteria:

- Appearance: White to off-white crystalline powder.[1][3]
- Melting Point: 148–153°C (Sharp range indicates high purity).[1]
- HPLC Purity: >98.5% (Area %).[1][4]
- Chiral Purity: No detectable D-isomers via Chiral HPLC (e.g., Chiralpak AD-H column).

References

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